

Application Notes: (Rac)-Spirotetramat-enol in Insecticide Resistance Studies

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Compound of Interest

Compound Name: (Rac)-Spirotetramat-enol

Cat. No.: B1682168

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Introduction

(Rac)-Spirotetramat is a systemic insecticide belonging to the tetrone and tetramic acid derivatives class, categorized by the Insecticide Resistance Action Committee (IRAC) as a Group 23 compound.[1][2] It is a pro-insecticide that, once absorbed by a plant, is metabolized into its active form, Spirotetramat-enol.[3] This active metabolite exhibits ambisystemic translocation, moving through both the xylem and phloem, making it effective against a wide range of phloem-feeding, piercing-sucking insects such as aphids, whiteflies, and psyllids.[3][4] Its primary mode of action is the inhibition of lipid biosynthesis, a crucial process for insect development and reproduction.[5]

Mechanism of Action

Spirotetramat-enol targets and inhibits the enzyme Acetyl-CoA carboxylase (ACC).[3][6] ACC is responsible for catalyzing the first committed step in the biosynthesis of fatty acids.[6] By interfering with the carboxyltransferase (CT) domain of ACC, Spirotetramat-enol competitively inhibits the binding of the enzyme's natural substrate, acetyl-CoA.[6] This disruption of lipid biosynthesis ultimately affects insect growth, molting, and fecundity, with particularly high efficacy against immature insect stages.[4][5]

Mechanisms of Resistance

Insect populations have developed resistance to Spirotetramat through several mechanisms:

- **Target-Site Modification:** The most well-documented mechanism is the alteration of the target enzyme, ACC. Specific point mutations in the ACC gene can reduce the binding affinity of Spirotetramat-enol, rendering the insecticide less effective. For instance, an A2226V mutation in *Myzus persicae* and a corresponding A2083V mutation in *Bemisia tabaci* have been strongly associated with high levels of resistance.[\[2\]](#)[\[7\]](#)
- **Metabolic Resistance:** Enhanced detoxification through the overexpression of metabolic enzymes, such as cytochrome P450 monooxygenases, can contribute to resistance. The use of synergists like piperonyl butoxide (PBO) in bioassays can help identify this mechanism; a significant increase in insecticide toxicity in the presence of PBO suggests metabolic resistance.[\[8\]](#)
- **Post-Transcriptional Regulation:** Studies in the cotton aphid, *Aphis gossypii*, have identified a novel resistance mechanism involving microRNAs (miRNAs). The downregulation of specific miRNAs, such as miR-276 and miR-3016, has been linked to the overexpression of the ACC gene, leading to increased enzyme levels and reduced susceptibility to Spirotetramat.[\[8\]](#)[\[9\]](#)

Quantitative Data Summary

The following tables summarize reported resistance levels of various insect pests to Spirotetramat. Resistance Ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of a susceptible reference strain.

Table 1: Spirotetramat Resistance Ratios in Various Insect Species

Species	Strain/Population	Life Stage	Resistance Ratio (RR)	Reference
Panonychus citri	ST-NK	Larvae	1668.4-fold	[10]
ST-NK	Eggs	135.6-fold	[10]	
Bemisia tabaci	Field Populations (Spain)	Not Specified	Up to 130-fold	[11]
Myzus persicae	Field Populations (Australia)	Not Specified	105 to 170-fold	[2]
Oxycarenus hyalinipennis	Laboratory Selected	Not Specified	727-fold	[12]
Aphis gossypii	Laboratory Selected	Adult	579-fold	[8]
Chrysoperla carnea	Spiro-Sel (Laboratory Selected)	Not Specified	47-fold	[13]

Table 2: Cross-Resistance Patterns in Spirotetramat-Resistant Strains

Species	Resistant Strain	Insecticide Tested	Cross-Resistance Ratio (RR)	Reference
Panonychus citri	ST-NK (Spirotetramat-Resistant)	Spirodiclofen	High	[10]
Spiromesifen	High	[10]		
Hexythiazox	5.8-fold (Very Low)	[10]		
Bemisia tabaci	Spiromesifen-Resistant	Spirotetramat	130-fold	[11]
Myzus persicae	Spirotetramat-Resistant	Spiromesifen	High	[2]
Spirodiclofen	High	[2]		
Oxycarenus hyalinipennis	Laboratory Selected	Bifenthrin	Low	[12]
Emamectin benzoate	None	[12]		
Triazophos	None	[12]		
Chrysoperla carnea	Spiro-Sel (Spirotetramat-Resistant)	Chlorfenapyr	1.10-fold (None)	[13]
Deltamethrin	1.26-fold (None)	[13]		
Chlorpyrifos	1.27-fold (None)	[13]		

Experimental Protocols

Protocol 1: Systemic Insecticide Resistance Bioassay (Leaf-Dip Method)

This protocol is adapted for assessing resistance to systemic insecticides like Spirotetramat in sucking insects.

1. Materials:

- (Rac)-Spirotetramat technical grade insecticide
- Susceptible (Lab-PK) and field-collected (resistant) insect strains
- Host plants (e.g., cotton, cabbage, citrus leaves)
- Acetone (for stock solution)
- Triton X-100 or similar surfactant
- Distilled water
- Petri dishes (9 cm diameter)
- Filter paper
- Fine camel-hair brush
- Ventilated containers for holding insects
- Incubator or growth chamber ($27 \pm 2^{\circ}\text{C}$, $75 \pm 10\%$ RH, 16:8 L:D photoperiod)[[14](#)]

2. Methods:

- Insect Rearing: Rear susceptible and field-collected insect populations on untreated host plants for at least one generation in a controlled environment to acclimatize them.[[14](#)]
- Preparation of Stock Solution: Prepare a stock solution of Spirotetramat in acetone. Subsequent serial dilutions should be made using distilled water containing a constant concentration of surfactant (e.g., 0.05% Triton X-100) to ensure even spreading on the leaf surface.[[15](#)]

- Preparation of Test Concentrations: Create a series of at least five graded concentrations of Spirotetramat. A control solution containing only distilled water and surfactant should also be prepared.
- Bioassay Procedure:
 - Select fresh, uniform-sized leaves from the host plant.
 - Dip each leaf into a test concentration for 10-15 seconds with gentle agitation.
 - Allow the leaves to air-dry completely on a clean surface for approximately 1-2 hours.
 - Place a piece of moistened filter paper in the bottom of each Petri dish and place one treated leaf on top.
 - Using a fine brush, carefully transfer 20-25 adult insects onto the treated leaf in each Petri dish.[\[14\]](#)
 - Seal the Petri dishes with perforated lids or parafilm to allow for ventilation.
 - Prepare four to five replicates for each concentration and the control.
 - Incubate the dishes under controlled conditions.
- Data Collection and Analysis:
 - Assess insect mortality after 48, 72, and 96 hours. An insect is considered dead if it is unable to move when gently prodded with a brush.[\[16\]](#)
 - Correct the observed mortality using Abbott's formula if control mortality is between 5% and 20%. Data should be discarded if control mortality exceeds 20%.
 - Analyze the dose-mortality data using probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population), LC90, and their 95% confidence limits.[\[10\]](#)
 - Calculate the Resistance Ratio (RR) by dividing the LC50 of the field population by the LC50 of the susceptible reference strain.[\[10\]](#)

Protocol 2: Molecular Analysis of Target-Site Resistance

This protocol outlines the steps to identify mutations in the Acetyl-CoA carboxylase (ACC) gene.

1. Materials:

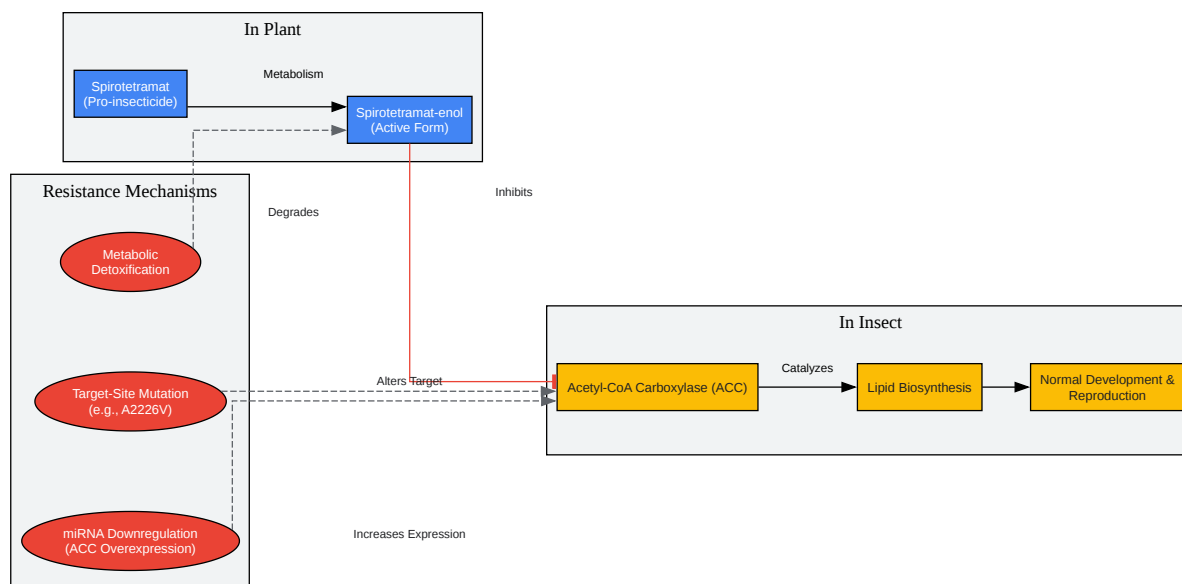
- Individual insects from susceptible and resistant strains
- DNA extraction kit (e.g., DNeasy Blood & Tissue Kit)
- Primers designed to amplify the carboxyltransferase (CT) domain of the ACC gene
- PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
- Thermal cycler
- Gel electrophoresis equipment
- DNA sequencing service

2. Methods:

- DNA Extraction: Extract genomic DNA from individual insects following the manufacturer's protocol for the chosen DNA extraction kit.
- Primer Design: Design primers based on the known ACC gene sequence from the target species or a closely related species. Primers should flank the region where resistance-conferring mutations are known to occur (e.g., around the A2226V or A2083V codons).[\[2\]](#)[\[7\]](#)
- PCR Amplification:
 - Set up PCR reactions containing the extracted DNA template, forward and reverse primers, and PCR master mix.
 - Run the PCR in a thermal cycler using an optimized program (annealing temperature and extension time will depend on the primers and amplicon size).

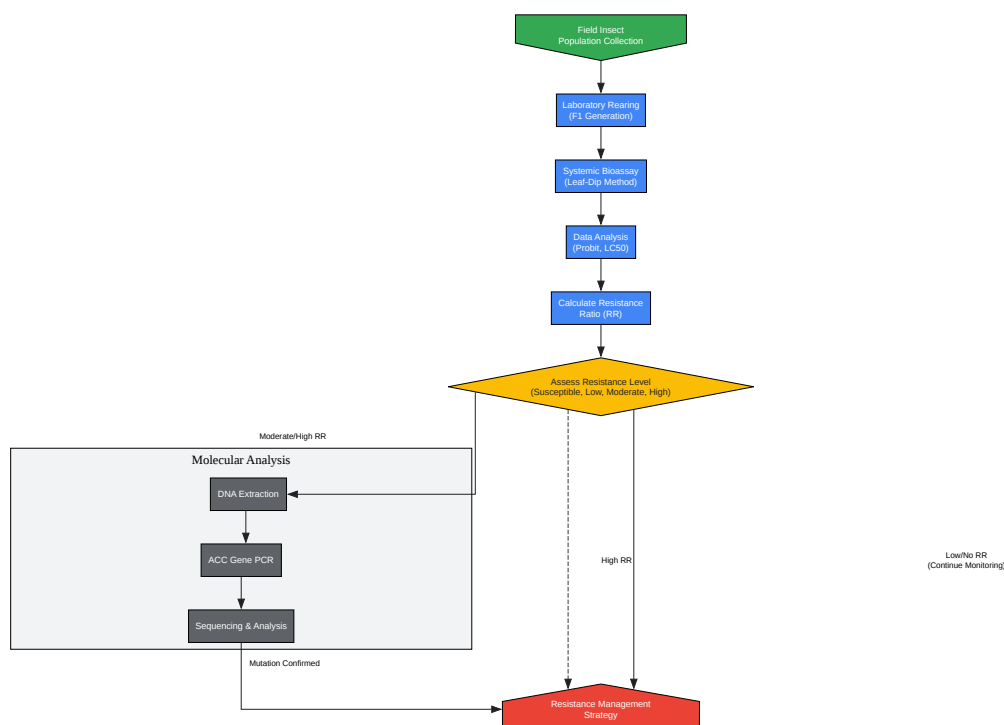
- **Verification of Amplification:** Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
- **DNA Sequencing:** Send the purified PCR products to a commercial sequencing facility for Sanger sequencing.
- **Sequence Analysis:**
 - Align the obtained DNA sequences from resistant and susceptible individuals using bioinformatics software (e.g., MEGA, Geneious).
 - Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the resistant insects compared to the susceptible ones.
 - Confirm if the identified mutation corresponds to previously reported resistance-associated mutations.

Visualizations



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Caption: Spirotetramat's mechanism of action and associated insect resistance pathways.



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Caption: Experimental workflow for monitoring Spirotetramat resistance in insect populations.

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